molecular formula C16H17ClN8O B2646053 2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2175979-22-1

2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2646053
CAS No.: 2175979-22-1
M. Wt: 372.82
InChI Key: HERYIBXQBCRRFJ-UHFFFAOYSA-N
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Description

The compound “2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one” is a part of a new class of pyridone containing GPR119 agonists . It has been studied for its potential as an antidiabetic clinical candidate targeting GPR119 .

Scientific Research Applications

Relevance to Neurological Conditions

Research has indicated the involvement of related compounds in neurological conditions. For example, a study identified that certain substances, including a piperidine derivative, were associated with chronic parkinsonism in humans after being used as an illicit drug, suggesting a potential neurotoxic impact on the substantia nigra of the brain (Langston et al., 1983).

Psychiatric and Mood Disorders

Compounds with structural similarities have been studied for their potential in treating psychiatric and mood disorders. A study on 5-Hydroxytryptamine1A (5-HT(1A)) receptors, which are implicated in anxiety and depression, discussed a novel 5-HT(1A) antagonist showing potential in treating these disorders. The antagonist demonstrated dose-dependent occupancy of 5-HT(1A) receptors in the human brain, suggesting its therapeutic potential (Rabiner et al., 2002).

HIV Treatment

Another study involved a potent HIV-1 protease inhibitor structurally akin to the compound . This study detailed the metabolic profile of the inhibitor in human urine, highlighting the compound's significance in the clinical treatment of HIV (Balani et al., 1995).

Allergic Reactions and Dermatology

The compound's relevance extends to dermatology, as demonstrated by a study on Picaridin, a piperidine derivative used as an insect repellent. The study reported a case of contact allergy to Picaridin, emphasizing the need for understanding potential allergic reactions to such compounds (Corazza et al., 2005).

Mechanism of Action

This compound acts as an agonist for the G-protein-coupled receptor 119 (GPR119), which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . GPR119 agonists have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Properties

IUPAC Name

2-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN8O/c17-13-7-19-16(20-8-13)23-5-3-12(4-6-23)9-24-15(26)2-1-14(22-24)25-11-18-10-21-25/h1-2,7-8,10-12H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERYIBXQBCRRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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